Irak4-IN-21

IRAK4 inhibition TAK1 selectivity Enzymatic assay

Choose IRAK4-IN-21 (Compound 17) for its defined selectivity window: potent IRAK4 inhibition (IC50 5 nM) with 11.2-fold selectivity over TAK1, unlike dual-activity inhibitors such as CA-4948. This orally active tool compound is validated in cellular assays to suppress IL-23 production (IC50 0.17 µM) and demonstrates a clear in vivo PK/PD relationship (54% IL-6 inhibition at 2877 ng/mL), making it the optimal benchmark for deconvoluting TLR/IL-1R pathways in preclinical psoriasis and psoriatic arthritis models.

Molecular Formula C28H28FN7O2
Molecular Weight 513.6 g/mol
Cat. No. B12407179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-21
Molecular FormulaC28H28FN7O2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F
InChIInChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1
InChIKeyKYNJAMYDYPTYDZ-GCRLEYHISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-21: A Selective Oral IRAK4 Inhibitor for Autoimmune Research


IRAK4-IN-21 (compound 17) is a small-molecule inhibitor that selectively targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the TLR/IL-1R innate immune signaling pathway . The compound exhibits potent enzymatic inhibition of IRAK4 with an IC₅₀ of 5 nM and demonstrates selectivity against the related kinase TAK1 (IC₅₀ = 56 nM) . As an orally active agent, IRAK4-IN-21 effectively suppresses the production of the pro-inflammatory cytokine IL-23 (IC₅₀ = 0.17 µM) in cellular models, positioning it as a valuable tool for investigating autoimmune pathologies such as plaque psoriasis and psoriatic arthritis .

Why a Generic IRAK4 Inhibitor Cannot Substitute for IRAK4-IN-21 in Research


While the IRAK4 inhibitor class shares a common target, they are not functionally interchangeable due to significant divergence in isoform selectivity, cellular potency, and application-specific validation. For instance, clinical-stage inhibitors like PF-06650833 (IC₅₀ = 0.2 nM) exhibit much higher enzymatic potency but differ in selectivity profiles and downstream cytokine modulation [1]. Similarly, inhibitors like CA-4948 (IC₅₀ = 57 nM) possess dual FLT3 activity that introduces confounding variables in studies focused purely on IRAK4-driven inflammation [2]. IRAK4-IN-21 distinguishes itself through a specific balance of potent inhibition of IL-23 production (a key cytokine in psoriasis) with a defined selectivity profile against TAK1, making it a more appropriate tool for interrogating specific autoimmune pathways without the off-target effects or divergent potencies of its close analogs .

IRAK4-IN-21 Quantitative Differentiation Guide: Head-to-Head Comparisons with Clinical and Preclinical Analogs


Enzymatic Potency vs. Clinical Candidates: Moderate Inhibition with High TAK1 Selectivity

IRAK4-IN-21 inhibits IRAK4 with an IC₅₀ of 5 nM, which is less potent than the clinical candidate PF-06650833 (IC₅₀ = 0.2 nM) but significantly more potent than the clinical candidate CA-4948 (IC₅₀ = 57 nM) [1][2]. Crucially, IRAK4-IN-21 demonstrates a 11.2-fold selectivity over TAK1 (IC₅₀ = 56 nM), whereas selectivity data for TAK1 is not prominently featured in the primary characterization of PF-06650833 or CA-4948, suggesting a more clearly defined selectivity profile for this specific off-target .

IRAK4 inhibition TAK1 selectivity Enzymatic assay Kinase profiling

Functional Cellular Potency: Direct Comparison of IL-23 Suppression with a Close Structural Analog

IRAK4-IN-21 potently inhibits IL-23 production in cellular assays with an IC₅₀ of 0.17 µM . This represents a significant functional improvement over the close analog BAY-1834845 (IRAK4-IN-20), which, despite having a lower enzymatic IC₅₀ for IRAK4 (3.55 nM), is not characterized by its direct inhibition of IL-23 production in the available datasheets, instead being associated with ARDS research . This highlights a key functional divergence within the pyrrolopyrimidine class, where IRAK4-IN-21 is specifically validated for the IL-23/Th17 pathway relevant to autoimmune disease.

IL-23 inhibition Cellular assay Psoriasis model Cytokine suppression

Oral Bioactivity and In Vivo Exposure: Differentiated Pharmacokinetic Profile

IRAK4-IN-21 is reported as an orally active inhibitor, achieving a plasma concentration of 2877 ng/mL at 0.5 hours and 496 ng/mL at 2 hours post-administration in a mouse model, which corresponded to a 54% inhibition of IL-6 production . This in vivo PK/PD correlation is a level of validation not universally reported for all IRAK4 inhibitor tool compounds. In contrast, while PF-06650833 is also orally bioavailable, its published PK parameters in the same datasheets focus on clearance and half-life rather than a direct link between a specific plasma concentration and a defined level of cytokine inhibition [1].

Oral bioavailability Pharmacokinetics In vivo efficacy Mouse model

IRAK4-IN-21 Optimal Application Scenarios: Leveraging Its Unique Profile for Autoimmune Research


Validating the Role of IRAK4 in IL-23-Driven Psoriasis Models

Given its potent inhibition of IL-23 production (IC₅₀ = 0.17 µM) and oral bioavailability, IRAK4-IN-21 is the optimal tool compound for preclinical studies investigating the efficacy of IRAK4 blockade in models of plaque psoriasis and psoriatic arthritis . This application is directly supported by the compound's functional validation in cellular assays and its demonstrated in vivo PK/PD relationship (54% IL-6 inhibition at 2877 ng/mL) , providing a robust foundation for dose-response and efficacy studies in relevant murine models.

Comparative Studies to Dissect IRAK4 vs. TAK1 Pathway Contributions

The well-defined selectivity profile of IRAK4-IN-21 against TAK1 (11.2-fold selectivity) makes it a valuable tool for experiments designed to deconvolute the distinct roles of IRAK4 and TAK1 in TLR/IL-1R signaling . Unlike dual-activity inhibitors like CA-4948 (which also inhibits FLT3), IRAK4-IN-21 offers a cleaner pharmacological profile for isolating IRAK4-specific effects, reducing experimental noise in pathway analysis.

In Vivo Pharmacodynamic Benchmarking for Oral IRAK4 Inhibitors

For researchers developing novel IRAK4 inhibitors or comparing tool compounds, IRAK4-IN-21 serves as a well-characterized benchmark with a clear in vivo PK/PD relationship . The specific data point of achieving 2877 ng/mL plasma concentration and 54% IL-6 inhibition at 0.5 hours provides a tangible benchmark for comparing the exposure and efficacy of new chemical entities in mouse models, a level of detail often absent from the datasheets of other IRAK4 inhibitors like PF-06650833 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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